molecular formula C10H12O4 B8341302 Methyl 3-(2,6-dihydroxyphenyl)propionate

Methyl 3-(2,6-dihydroxyphenyl)propionate

Cat. No.: B8341302
M. Wt: 196.20 g/mol
InChI Key: JGZHUVLXNZQVGL-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dihydroxyphenyl)propionate is a phenolic ester derivative characterized by a propionate backbone esterified with a methyl group and substituted with a 2,6-dihydroxyphenyl moiety.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-(2,6-dihydroxyphenyl)propanoate

InChI

InChI=1S/C10H12O4/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-4,11-12H,5-6H2,1H3

InChI Key

JGZHUVLXNZQVGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC=C1O)O

Origin of Product

United States

Comparison with Similar Compounds

3-(2,3-Dihydroxyphenyl)propionic Acid (DHPP)

  • Structure : A free carboxylic acid with 2,3-dihydroxyphenyl substitution.
  • Metabolism : Acts as a key intermediate in microbial phenylpropionic acid degradation pathways. DHPP is cleaved by the MhpB dioxygenase to enter primary metabolism, a pathway conserved in bacteria like A. aquatilis QD168 .
  • Bioactivity : The 2,3-dihydroxy configuration enables metal chelation and redox activity, critical for enzymatic processing.

(E)-3-(3,4-Dihydroxyphenyl)acrylate Esters

  • Structure : Acrylate esters with 3,4-dihydroxyphenyl groups and variable triazole-containing side chains (e.g., compounds 10d–12c in ).
  • Synthesis : Synthesized via copper-catalyzed click chemistry, yielding 24–68% depending on substituents. Melting points range widely (49–191°C), influenced by side-chain hydrophobicity .
  • Applications: Potential pharmacological uses inferred from structural analogs, though direct data for the 2,6-dihydroxy variant are absent.

Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate

  • Structure: A benzophenone derivative with multiple hydroxyl groups.
  • Bioactivity : Exhibits anti-tuberculosis activity, enhanced synergistically with gallic acid .
  • Key Difference: The 2,6-dihydroxyphenyl group in the target compound may alter binding affinity compared to 3,4-dihydroxy configurations in bioactive benzophenones.

Physicochemical and Metabolic Properties

Property Methyl 3-(2,6-Dihydroxyphenyl)propionate 3-(2,3-Dihydroxyphenyl)propionic Acid (E)-3-(3,4-Dihydroxyphenyl)acrylate Esters
Substituent Positions 2,6-dihydroxyphenyl 2,3-dihydroxyphenyl 3,4-dihydroxyphenyl
Functional Group Methyl ester Carboxylic acid Acrylate ester
Solubility Moderate in polar solvents (e.g., methanol) High (ionized carboxylic acid) Variable (depends on side chain)
Metabolic Pathway Likely processed via dioxygenases (inferred) MhpB dioxygenase-dependent cleavage Not characterized
Synthetic Yield N/A N/A 24–68%

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